Cas no 2171692-92-3 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid)

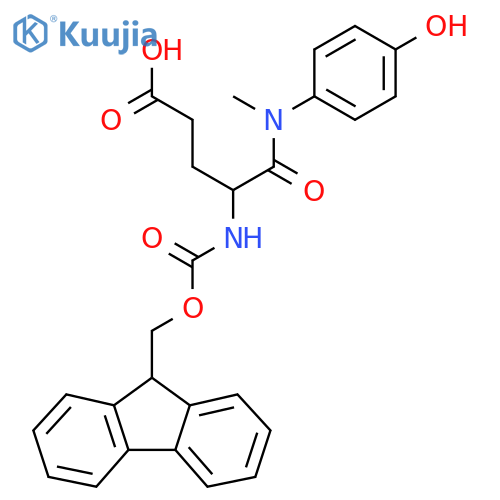

2171692-92-3 structure

商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid

- 2171692-92-3

- EN300-1518948

- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid

-

- インチ: 1S/C27H26N2O6/c1-29(17-10-12-18(30)13-11-17)26(33)24(14-15-25(31)32)28-27(34)35-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24,30H,14-16H2,1H3,(H,28,34)(H,31,32)

- InChIKey: KGTAUIDBFBHTSH-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(N(C)C1C=CC(=CC=1)O)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 474.17908655g/mol

- どういたいしつりょう: 474.17908655g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 730

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 116Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1518948-0.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid |

2171692-92-3 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1518948-5.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid |

2171692-92-3 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1518948-50mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid |

2171692-92-3 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1518948-1.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid |

2171692-92-3 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1518948-10000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid |

2171692-92-3 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1518948-0.05g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid |

2171692-92-3 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1518948-0.25g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid |

2171692-92-3 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1518948-2.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid |

2171692-92-3 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1518948-500mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid |

2171692-92-3 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1518948-100mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid |

2171692-92-3 | 100mg |

$2963.0 | 2023-09-27 |

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

2171692-92-3 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量